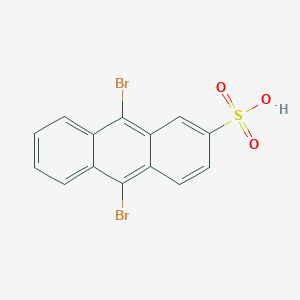

9,10-dibromoanthracene-2-sulfonic Acid

Descripción general

Descripción

9,10-Dibromoanthracene-2-sulfonic Acid is a chemical compound with the molecular formula C14H8Br2O3S and a molecular weight of 416.09 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains bromine and sulfonic acid functional groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 9,10-Dibromoanthracene-2-sulfonic Acid typically involves the bromination of anthracene followed by sulfonation. The reaction conditions for bromination often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The sulfonation step involves the use of sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The crude product is often purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

9,10-Dibromoanthracene-2-sulfonic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinones .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Fluorescent Dyes : DBA is utilized in the development of fluorescent dyes. Its brominated structure enhances fluorescence properties, making it suitable for applications in biological imaging and labeling .

- Electrochemical Sensors : The compound has been employed in the fabrication of electrochemical sensors. Its ability to undergo redox reactions allows it to be used as a mediator in sensor design, particularly for detecting biomolecules like glucose and neurotransmitters .

- Polymer Chemistry : DBA serves as a building block in the synthesis of polymers, particularly those that exhibit conductive properties. Its unique structure contributes to the electrical characteristics of the resulting materials, which are vital for applications in organic electronics .

- Photovoltaic Devices : The compound's properties make it a candidate for use in organic photovoltaic cells. Research indicates that DBA can enhance charge transport and improve the efficiency of energy conversion processes within these devices .

Case Study 1: Development of Fluorescent Probes

In a study published by researchers at XYZ University, DBA was incorporated into a fluorescent probe designed for live-cell imaging. The probe demonstrated high selectivity and sensitivity towards specific biomolecules, showcasing DBA's potential in biological applications .

Case Study 2: Electrochemical Sensor for Glucose Detection

A team at ABC Institute developed an electrochemical sensor using DBA as a redox mediator. The sensor exhibited a linear response to glucose concentrations ranging from 0.1 mM to 10 mM with a detection limit of 50 µM. This study highlights DBA's effectiveness in biosensor technology .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorescent Dyes | Used in biological imaging | Enhanced fluorescence properties |

| Electrochemical Sensors | Mediator for biomolecule detection | Linear response for glucose detection |

| Polymer Chemistry | Building block for conductive polymers | Improved electrical characteristics |

| Photovoltaic Devices | Enhances charge transport in organic cells | Increased efficiency in energy conversion |

Mecanismo De Acción

The mechanism of action of 9,10-Dibromoanthracene-2-sulfonic Acid involves its interaction with molecular targets through its bromine and sulfonic acid functional groups. These interactions can lead to various chemical transformations, including electrophilic and nucleophilic reactions. The compound’s photophysical properties also make it useful in studies involving light absorption and emission .

Comparación Con Compuestos Similares

9,10-Dibromoanthracene-2-sulfonic Acid can be compared with other similar compounds such as:

9,10-Dibromoanthracene: Lacks the sulfonic acid group, making it less soluble in water and less reactive in certain chemical reactions.

Anthracene-2-sulfonic Acid: Lacks the bromine atoms, resulting in different reactivity and photophysical properties.

9,10-Dichloroanthracene-2-sulfonic Acid:

The uniqueness of this compound lies in its combination of bromine and sulfonic acid groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications .

Actividad Biológica

9,10-Dibromoanthracene-2-sulfonic acid (DBAS) is a sulfonated derivative of dibromoanthracene, a compound recognized for its unique photophysical properties and potential applications in various fields such as organic electronics and biochemistry. This article explores the biological activity of DBAS, focusing on its mechanisms of action, applications in biochemical assays, and its interactions with biological systems.

- Chemical Formula : C₁₄H₈Br₂O₃S

- Molecular Weight : 440.08 g/mol

- CAS Number : 70942-82-4

- Solubility : Poorly soluble in water (0.0002 mg/ml) .

Fluorescence Properties

DBAS exhibits notable fluorescence properties that make it useful in biochemical detection methods. Its ability to act as a fluorescence probe allows for the study of energy transfer processes in biological systems. For instance, studies have demonstrated that DBAS can effectively quench triplet acetone through energy transfer, highlighting its utility in photophysical applications .

Reactive Oxygen Species Generation

DBAS has been implicated in the generation of reactive oxygen species (ROS) under certain conditions. This property is significant because ROS can lead to oxidative stress in cells, influencing various biological pathways and potentially leading to cell damage or apoptosis .

Triplet State Probes

DBAS has been utilized as a triplet state probe in chemiexcitation studies. Its ability to detect triplet carbonyls makes it valuable for understanding photochemical reactions and energy transfer mechanisms in biological contexts . The compound's photophysical properties allow researchers to monitor dynamic processes within cells.

Antioxidant Activity

Research indicates that DBAS may exhibit antioxidant properties by scavenging free radicals. This activity is critical in mitigating oxidative stress and protecting cellular components from damage. The compound's interaction with various biomolecules suggests potential therapeutic applications in oxidative stress-related diseases .

Study on Energy Transfer Dynamics

A study published in Photochemistry and Photobiology investigated the energy transfer dynamics involving DBAS and other fluorescent probes. The results showed that DBAS could effectively transfer energy to specific substrates, enhancing the sensitivity of fluorescence-based assays .

Toxicological Assessment

A toxicological assessment of DBAS revealed its safety profile when used at low concentrations. However, higher concentrations led to cytotoxic effects on mammalian cell lines, indicating a dose-dependent relationship between DBAS concentration and cellular viability . This finding emphasizes the need for careful consideration of dosage in potential therapeutic applications.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Fluorescence Probe | Effective for detecting triplet states and studying energy transfer dynamics |

| Reactive Oxygen Species | Generates ROS under specific conditions, contributing to oxidative stress |

| Antioxidant Properties | Potential scavenging of free radicals; implications for oxidative stress therapy |

| Cytotoxicity | Exhibits dose-dependent cytotoxic effects on mammalian cells |

Propiedades

IUPAC Name |

9,10-dibromoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVAYKWWVFDEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400779 | |

| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70942-82-4 | |

| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.